molecular formula C14H12FNO B291922 N-(3-fluorophenyl)-3-methylbenzamide

N-(3-fluorophenyl)-3-methylbenzamide

Cat. No.: B291922
M. Wt: 229.25 g/mol
InChI Key: SCHBLUXEKDHYSK-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzoyl group attached to a 3-fluorophenylamine moiety. Its fluorine substituent enhances metabolic stability and modulates electronic properties, while the methyl group on the benzoyl moiety contributes to hydrophobic interactions in biological systems.

Properties

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H12FNO/c1-10-4-2-5-11(8-10)14(17)16-13-7-3-6-12(15)9-13/h2-9H,1H3,(H,16,17)

InChI Key

SCHBLUXEKDHYSK-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-fluorophenyl)-3-methylbenzamide with key analogs, focusing on structural features, synthesis, physicochemical properties, and bioactivity.

Physicochemical Properties

Property This compound DEET DPI-3290
Molecular Weight (g/mol) 243.27 191.27 535.62
logP (Predicted) ~2.8 2.1 ~4.5
Solubility Low (hydrophobic aryl groups) Moderate in ethanol Low (lipophilic scaffold)
Metabolic Stability Enhanced by fluorine substituent Rapid hepatic clearance High (fluorine and methyl groups)

Bioactivity and Mechanism

  • Opioid Receptor Agonists : DPI-3290, a close analog, binds δ-opioid receptors with Ki = 0.18 nM, demonstrating 492× greater efficacy than fentanyl. The 3-fluorophenyl group likely enhances receptor affinity via hydrophobic and electronic effects .
  • C-H Functionalization : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide acts as a bidentate directing group in Pd-catalyzed reactions, forming stable five-membered chelates. Fluorine substitution in this compound could alter chelation efficiency .

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